Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate
Overview
Description
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H8BrCl2NO2 and its molecular weight is 349 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Studies
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate, a derivative of quinoline, is significant in the synthesis of various chemical compounds. It has been utilized in creating novel and structurally intriguing compounds with potential biological activities. For example, in a study by Li et al. (2019), the synthesis of halomethylquinoline building blocks like ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and their application in creating compounds with anti-tubercular and anti-bacterial activities were explored (Li et al., 2019).
Photolabile Protecting Groups
This compound also plays a role in the development of photolabile protecting groups. A study by Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound showed greater efficiency than others in its class and was suitable for use in vivo due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Development of Antitumor Agents
This compound derivatives have been studied for their potential as antitumor agents. In a study conducted by El-Agrody et al. (2012), derivatives of this compound were synthesized and evaluated for their antitumor activities against different human tumor cell lines, demonstrating promising results (El-Agrody et al., 2012).
Antibacterial Properties
The derivatives of this compound have been researched for their antibacterial properties. Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested them for in vitro antibacterial activity against various bacterial strains, finding moderate activity (Krishnakumar et al., 2012).
Properties
IUPAC Name |
ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(14)9(11)10(6)15/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWUCRZMBXEEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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